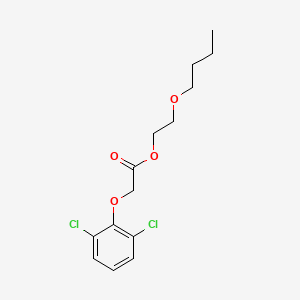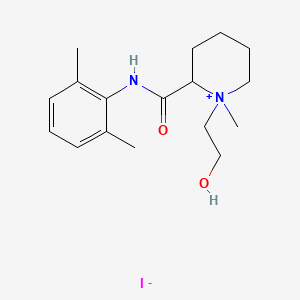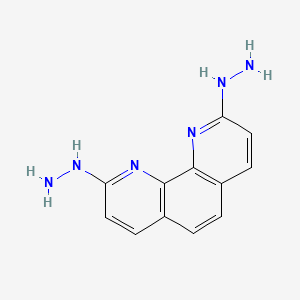
2,9-Dihydrazinyl-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dihydrazinyl-1,10-phenanthroline is a chemical compound with the molecular formula C12H12N6 It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dihydrazinyl-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with hydrazine. The process can be summarized as follows:
Starting Material: 1,10-phenanthroline.
Reagent: Hydrazine (N2H4).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of hydrazine, which is a hazardous material.
化学反应分析
Types of Reactions
2,9-Dihydrazinyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The hydrazinyl groups can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Alkylated or acylated phenanthroline derivatives.
科学研究应用
2,9-Dihydrazinyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound and its metal complexes are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the development of new materials, such as polymers and nanomaterials, with specific properties for industrial applications.
作用机制
The mechanism of action of 2,9-Dihydrazinyl-1,10-phenanthroline involves its ability to coordinate with metal ions. The hydrazinyl groups enhance its binding affinity to metals, making it an effective ligand. The resulting metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific metal ion and the nature of the complex formed.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: The parent compound, lacking the hydrazinyl groups.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions.
2,9-Dicarboxy-1,10-phenanthroline: A derivative with carboxyl groups at the 2 and 9 positions.
Uniqueness
2,9-Dihydrazinyl-1,10-phenanthroline is unique due to the presence of hydrazinyl groups, which significantly enhance its reactivity and potential applications. The hydrazinyl groups provide additional sites for chemical modification and interaction with metal ions, making it a versatile compound for various research and industrial applications.
属性
| 74339-62-1 | |
分子式 |
C12H12N6 |
分子量 |
240.26 g/mol |
IUPAC 名称 |
(9-hydrazinyl-1,10-phenanthrolin-2-yl)hydrazine |
InChI |
InChI=1S/C12H12N6/c13-17-9-5-3-7-1-2-8-4-6-10(18-14)16-12(8)11(7)15-9/h1-6H,13-14H2,(H,15,17)(H,16,18) |
InChI 键 |
NAELFNRXVZQGHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C1C=CC(=N3)NN)N=C(C=C2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


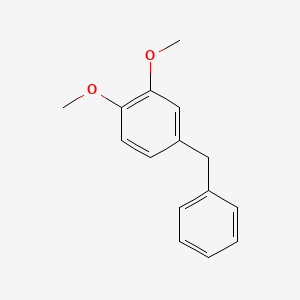
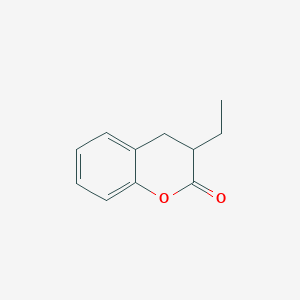
![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)
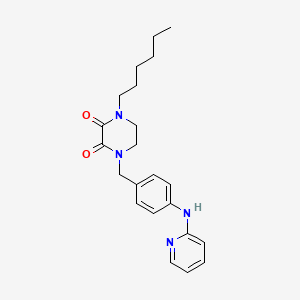
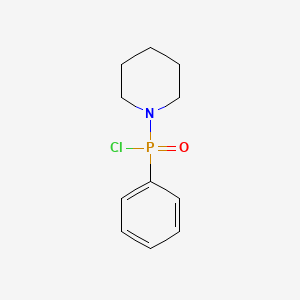
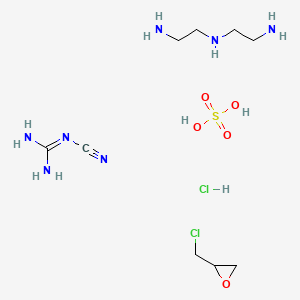

![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/no-structure.png)
